N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including hydroxyl, methoxy, and amide groups, as well as a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-2-one structure.
Introduction of the Hydroxy and Methoxy Groups: The chromen-2-one intermediate is then subjected to hydroxylation and methoxylation reactions using reagents such as hydrogen peroxide and dimethyl sulfate, respectively.
Attachment of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction of the hydroxylated and methoxylated chromen-2-one with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Amide Linkage: The final step is the coupling of the substituted chromen-2-one with 3-(3-hydroxy-4-methoxyphenyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the chromen-2-one moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with various molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorobenzyl)-3-(4-hydroxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)propanamide
Uniqueness
N-(3,4-dichlorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can enhance its biological activity and chemical reactivity compared to similar compounds. Additionally, the specific substitution pattern on the chromen-2-one moiety may confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H21Cl2NO6 |
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Molecular Weight |
514.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C26H21Cl2NO6/c1-34-22-9-7-15(11-20(22)30)17(12-23(31)29-13-14-6-8-18(27)19(28)10-14)24-25(32)16-4-2-3-5-21(16)35-26(24)33/h2-11,17,30,32H,12-13H2,1H3,(H,29,31) |
InChI Key |
NZZMEUGWNJZGRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)C3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
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